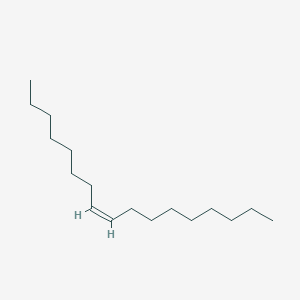
(8Z)-heptadec-8-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8Z)-heptadec-8-ene is an unsaturated hydrocarbon with the molecular formula C17H34. It is characterized by a double bond located at the 8th carbon atom in the Z (cis) configuration. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8Z)-heptadec-8-ene can be achieved through several methods. One common approach involves the reaction of methylmagnesium iodide with (Z)-7-hexadecenal to obtain (Z)-8-heptadecene-2-alcohol, which is then esterified . This method highlights the use of Grignard reagents and subsequent esterification reactions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and isomerization reactions to produce the compound efficiently. The specific conditions, such as temperature, pressure, and catalysts used, are optimized to maximize production while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(8Z)-heptadec-8-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation is a typical reduction reaction for alkenes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution can oxidize this compound to form diols.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) can reduce the double bond to form heptadecane.
Substitution: Halogenation using bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4) can add bromine atoms across the double bond.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of heptadecane.
Substitution: Formation of dibromoheptadecane.
Aplicaciones Científicas De Investigación
(8Z)-heptadec-8-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its role in biological systems and potential as a biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (8Z)-heptadec-8-ene involves its interaction with various molecular targets and pathways. In biological systems, it can undergo enzymatic transformations that lead to the formation of bioactive metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various physiological processes. The specific pathways involved depend on the context of its application, such as its role in lipid metabolism or as a signaling molecule .
Comparación Con Compuestos Similares
Similar Compounds
(8Z,11Z,14Z)-Heptadecatrienal: Another unsaturated hydrocarbon with multiple double bonds.
(5Z,8Z,11Z,14Z,17Z)-Eicosapentaenoic acid: A polyunsaturated fatty acid with five double bonds.
Dodec-8Z-en-1-ol: An alcohol with a double bond at the 8th carbon.
Uniqueness
(8Z)-heptadec-8-ene is unique due to its specific double bond configuration and chain length. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propiedades
Fórmula molecular |
C17H34 |
|---|---|
Peso molecular |
238.5 g/mol |
Nombre IUPAC |
(Z)-heptadec-8-ene |
InChI |
InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h15,17H,3-14,16H2,1-2H3/b17-15- |
Clave InChI |
BIQKRILZMDQPHI-ICFOKQHNSA-N |
SMILES |
CCCCCCCCC=CCCCCCCC |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCC |
Sinónimos |
(Z)-8-heptadecene 8-heptadecene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















